Fulvestrant-9-sulfone-D3 is a derivative of Fulvestrant, a selective estrogen receptor downregulator used primarily in the treatment of hormone receptor-positive breast cancer. This compound has been modified to include a sulfone group, enhancing its pharmacological properties and allowing for further research into its biological activities. Fulvestrant-9-sulfone-D3 is notable for its isotopic labeling with deuterium, which can be advantageous in pharmacokinetic studies and metabolic tracking.
Fulvestrant-9-sulfone-D3 is synthesized through various chemical processes, typically starting from commercially available precursors related to Fulvestrant. The compound is classified under organosulfur compounds due to the presence of the sulfone functional group.
Fulvestrant-9-sulfone-D3 falls under the category of pharmaceutical agents and can be classified as an anti-estrogenic compound. Its structural modifications allow it to be studied for enhanced efficacy and reduced side effects compared to its parent compound.
The synthesis of Fulvestrant-9-sulfone-D3 involves several key steps that utilize established organic chemistry techniques. The process generally begins with the preparation of a sulfone intermediate, which is then coupled with the appropriate Fulvestrant derivatives.
The synthetic route may involve several reaction conditions such as temperature control, inert atmosphere (often nitrogen), and specific catalysts or reagents to facilitate the formation of the sulfone group while maintaining the integrity of the Fulvestrant structure. Techniques such as chromatography may be employed for purification at various stages.
The molecular formula for Fulvestrant-9-sulfone-D3 is with a molecular weight of 625.79 g/mol. The structure includes:
The compound's structural elucidation can be confirmed through techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS), which provide insights into its molecular geometry and functional groups.
Fulvestrant-9-sulfone-D3 participates in various chemical reactions typical for sulfone-containing compounds:
The reactivity of Fulvestrant-9-sulfone-D3 can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For example, reactions involving radical intermediates may require specific conditions to stabilize these transient species.
Fulvestrant-9-sulfone-D3 functions primarily through its action on estrogen receptors, similar to Fulvestrant. It binds to estrogen receptors in target tissues, leading to receptor degradation and subsequent downregulation of estrogen-mediated signaling pathways.
The mechanism involves:
Fulvestrant-9-sulfone-D3 is primarily researched for its potential applications in:
Fulvestrant-9-sulfone-D3 is a deuterium-labeled isotopologue of fulvestrant-9-sulfone, a key metabolite of the selective estrogen receptor degrader (SERD) fulvestrant. Its systematic IUPAC name is (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3, reflecting deuterium substitution at three hydrogen positions [4] [9]. The molecular formula is C32H44D3F5O4S, with a molecular weight of 625.79 g/mol [3] [4]. This compound incorporates deuterium atoms at the C-2, C-3, and C-4 positions of the steroidal C-ring, strategically replacing protium atoms to enhance metabolic stability while preserving the parent compound's steric and electronic properties [4] [9].
Identifier Type | Specification |
---|---|
CAS Registry Number | Not publicly assigned |
Molecular Formula | C32H44D3F5O4S |
Exact Mass | 625.79 g/mol |
IUPAC Name | (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3 |
Key Synonyms | Deuterated fulvestrant sulfone; Fulvestrant sulfone-D3 |
The development of Fulvestrant-9-sulfone-D3 originated from medicinal chemistry efforts to modify the 7α-alkyl side chain of estradiol, yielding the prototype SERD fulvestrant (ICI 182,780) [7] [8]. Fulvestrant's unique mechanism—combining estrogen receptor (ER) antagonism with receptor degradation—established it as a valuable therapeutic for hormone receptor-positive (HR+) breast cancer [7]. Metabolic studies later identified fulvestrant-9-sulfone as a significant oxidative metabolite, formed via flavin-containing monooxygenase (FMO)-mediated sulfoxidation [4].
Deuterium labeling emerged as a solution to track fulvestrant sulfone's pharmacokinetics and metabolism without altering its biochemical activity. The C-2/C-3/C-4 deuteration pattern was selected to minimize isotopic effects on ER binding while providing a distinct mass spectrometry signature for quantification [4] [9]. This design leverages deuterium's stability, reducing metabolic cleavage rates compared to protiated analogs and extending detection windows in biological matrices [4].
Fulvestrant-9-sulfone-D3 serves as an essential tracer compound in ER pharmacology, enabling precise quantification of fulvestrant sulfone distribution and turnover in vivo. Its deuterium atoms create a +3 Da mass shift, allowing separation from endogenous hormones and non-deuterated metabolites in LC-MS/MS assays [4] [9]. This capability is critical for:
Preclinical evidence suggests fulvestrant-9-sulfone retains SERD-like activity, though with reduced potency compared to the parent fulvestrant. It achieves ~50% ER downregulation in tamoxifen-resistant models at clinically relevant concentrations, primarily through antagonism rather than complete receptor elimination [5]. This property positions it as a tool to dissect the contributions of antiestrogenic activity versus ER degradation in overcoming endocrine resistance.
Application Domain | Experimental Utility | Reference Model |
---|---|---|
Quantitative Bioanalysis | Internal standard for LC-MS/MS detection | Human plasma, tumor homogenates |
Metabolic Stability Studies | Isotope tracing of sulfone formation/deconjugation | Hepatocyte incubations |
Receptor Pharmacology | Differentiating ER antagonism vs. degradation | MCF-7, LTED xenografts |
Oral SERD Development | Exposure-response benchmarking | AZD9496, GDC-0810 comparators |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3